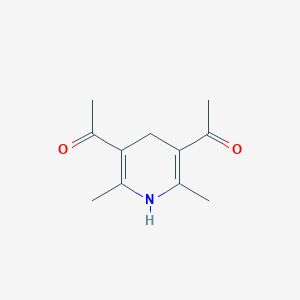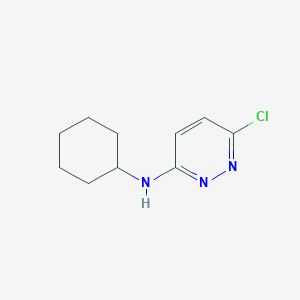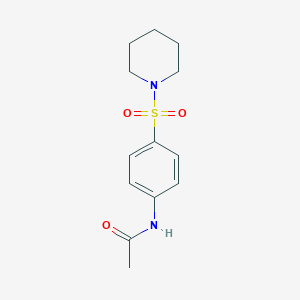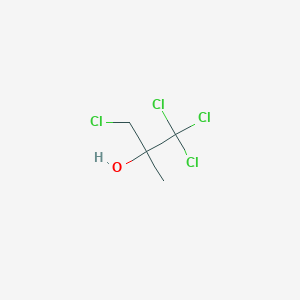![molecular formula C19H17F3N2O B087000 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one CAS No. 10243-44-4](/img/structure/B87000.png)
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have a unique mechanism of action that makes it a valuable tool for studying the GABA-A receptor.
Mecanismo De Acción
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 acts as a negative allosteric modulator of the GABA-A receptor. This means that it binds to a site on the receptor that is separate from the site where GABA binds, and it reduces the ability of GABA to activate the receptor. This unique mechanism of action allows 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 to be used to study the effects of GABA-A receptor activation on various physiological processes.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of the GABA-A receptor, which can lead to changes in neuronal excitability and neurotransmitter release. It has also been shown to have anxiogenic effects in animal models, meaning that it can induce anxiety-like behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in lab experiments is its unique mechanism of action. By acting as a negative allosteric modulator of the GABA-A receptor, 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 allows researchers to study the effects of GABA-A receptor activation without the confounding effects of benzodiazepine agonists. However, one limitation of using 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is its anxiogenic effects. This can make it difficult to interpret behavioral data in animal models.
Direcciones Futuras
There are many potential future directions for research involving 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513. One area of interest is the development of new drugs that target the GABA-A receptor. 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a unique mechanism of action that could be used as a starting point for drug development. Another area of interest is the use of 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 in studies of anxiety and other psychiatric disorders. By inducing anxiety-like behavior in animal models, 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 could be used to study the underlying mechanisms of these disorders.
Métodos De Síntesis
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it is important to note that the compound is produced in a laboratory setting and is not available for commercial use.
Aplicaciones Científicas De Investigación
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been used extensively in scientific research to study the GABA-A receptor. This receptor is an important target for many drugs, including benzodiazepines, which are commonly used to treat anxiety and sleep disorders. 5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one 15-4513 has been shown to have a unique mechanism of action that makes it a valuable tool for studying the GABA-A receptor.
Propiedades
Número CAS |
10243-44-4 |
|---|---|
Nombre del producto |
5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
Fórmula molecular |
C19H17F3N2O |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
5-methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H17F3N2O/c1-23-16-7-6-13(19(20,21)22)10-15(16)18-14-5-3-2-4-12(14)8-9-24(18)11-17(23)25/h2-7,10,18H,8-9,11H2,1H3 |
Clave InChI |
QZGMLPBWGWFSRH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)C(F)(F)F |
SMILES canónico |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)C(F)(F)F |
Sinónimos |
5,9,10,14b-Tetrahydro-5-methyl-2-(trifluoromethyl)isoquino[2,1-d][1,4]benzodiazepin-6(7H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





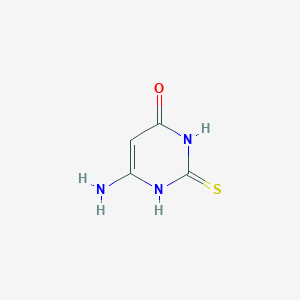
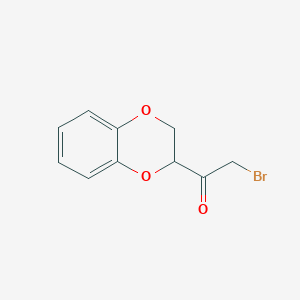
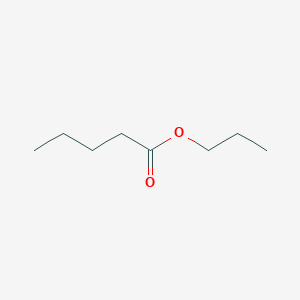
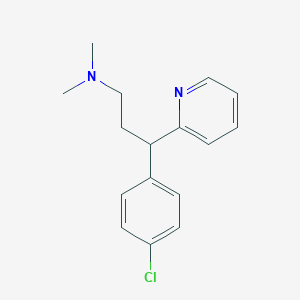
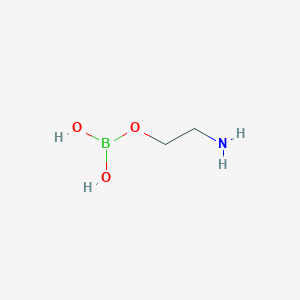
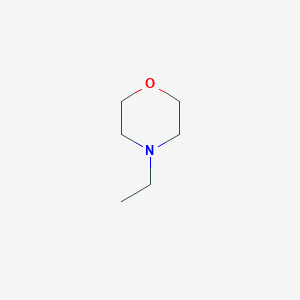
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
